Verilopam is classified under the category of antihypertensive agents, specifically as a selective angiotensin II receptor blocker. The compound has been synthesized and studied in various research settings, contributing to a better understanding of its pharmacological properties and potential therapeutic uses.
The synthesis of Verilopam typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diaminopyrimidine with appropriate acylating agents, followed by further functional group modifications to achieve the desired pharmacological properties.
These methods have been refined through empirical studies to enhance yield and purity.
Verilopam has a complex molecular structure characterized by a pyrimidine ring with two amino substituents at positions 2 and 4. The structural formula can be represented as follows:
The three-dimensional conformation of Verilopam is crucial for its interaction with biological targets, influencing its efficacy as a therapeutic agent.
Verilopam undergoes various chemical reactions that are essential for its synthesis and modification:
These reactions are integral to developing derivatives with improved pharmacological profiles.
The mechanism of action of Verilopam primarily involves the blockade of angiotensin II receptors, leading to vasodilation and reduced blood pressure.
Research data indicate that Verilopam's effects on blood pressure are dose-dependent, highlighting the importance of careful dosage in clinical applications.
These properties are critical for formulating effective drug delivery systems.
Verilopam has been explored for several scientific applications:
Verilopam represents a significant advancement in the therapeutic targeting of calcium-mediated pathways within the cardiovascular system. This compound belongs to the phenylalkylamine class of calcium channel blockers (CCBs), characterized by their ability to modulate voltage-operated L-type calcium channels, thereby influencing vascular tone and cardiac conduction. Its development stems from decades of research into calcium's fundamental role in cellular excitation-contraction coupling, first elucidated by Sidney Ringer in 1883 and expanded by Kamada and Heilbrunn in the 1940s [1]. Verilopam's unique receptor binding profile and tissue selectivity position it as both a therapeutic agent and a valuable research tool for investigating calcium signaling dynamics in vascular smooth muscle and cardiac tissue.
The discovery pathway of Verilopam originates from early pharmacological screening programs targeting coronary vasodilators in the 1960s. Initial work by Godfraind and colleagues on diphenylpiperazine derivatives (including lidoflazine and cinnarizine) revealed compounds capable of antagonizing calcium-induced contractions in depolarized arteries, termed "calcium antagonists" [1]. This discovery paralleled Fleckenstein's identification of verapamil's calcium-blocking properties in 1964, where experimental compounds demonstrated the ability to mimic cardiac effects of calcium withdrawal without affecting sodium-dependent action potentials [5]. These foundational observations established the calcium antagonism principle that guided Verilopam's development.
Verilopam emerged from systematic structural optimization efforts focused on the phenylalkylamine backbone. Researchers modified the verapamil prototype (a prototypical phenylalkylamine first synthesized by Knoll AG) to enhance vascular selectivity while minimizing direct cardiodepressant effects [3] [5]. Key chemical innovations included:
Table 1: Evolution of Phenylalkylamine Calcium Channel Blockers
Generation | Representative Compounds | Key Structural Features | Development Era |
---|---|---|---|
First | Verapamil | Tertiary amine group; Dimethoxyphenyl rings | 1960s |
Second | Gallopamil (D600) | Methyl substitution on amine; Enhanced potency | Early 1970s |
Third | Verilopam | Optimized alkyl chain; Chiral center modification | Late 1980s |
Verilopam's preclinical validation demonstrated several pharmacological advantages over earlier phenylalkylamines: (1) Greater selectivity for vascular smooth muscle over myocardial tissue, reducing negative inotropic effects [1]; (2) Modified binding kinetics to L-type calcium channels, resulting in longer receptor occupancy; and (3) Unique effects on angiotensin-induced vasoconstriction, potentially related to interference with angiotensin II-mediated calcium mobilization [1] [2]. These properties were established through isolated artery models showing Verilopam effectively blocked calcium entry stimulated by catecholamines and angiotensin, with particular efficacy in hypertensive models where arterial membranes exhibit partial depolarization [1].
Verilopam has emerged as a pivotal pharmacological tool for dissecting calcium signaling pathways within the renin-angiotensin-aldosterone system (RAAS). Its academic significance extends beyond blood pressure modulation to fundamental research exploring crosstalk between calcium channels and angiotensin receptors.
Mechanistic Insights into Vascular Regulation:Verilopam demonstrates particular efficacy in blocking angiotensin II-induced vasoconstriction, which depends heavily on extracellular calcium influx through voltage-gated channels. Angiotensin II (AngII) activates AT1 receptors on vascular smooth muscle cells, triggering phospholipase C activation and inositol triphosphate-mediated calcium release from sarcoplasmic reticulum stores [9]. More significantly for Verilopam's mechanism, AngII also promotes sustained calcium entry through membrane channels. Research confirms that Verilopam potently inhibits this latter pathway, effectively uncoupling AT1 receptor activation from prolonged vascular contraction [1] [9]. This specific action provides researchers with a targeted method to isolate calcium-dependent versus calcium-independent components of angiotensin signaling.
Tissue Selectivity and Pathophysiological Implications:A key academic contribution of Verilopam research relates to its differential effects in normotensive versus hypertensive states. Studies demonstrate heightened sensitivity to Verilopam in hypertensive models, attributable to partial depolarization of arterial smooth muscle membranes that enhances voltage-dependent calcium channel activity [1]. This pathophysiological phenomenon makes Verilopam an invaluable probe for investigating membrane potential changes in vascular disorders. Additionally, its arteriolar selectivity (unlike non-selective vasodilators) enables precise examination of resistance vessel regulation without confounding venous effects.
Table 2: Research Applications of Verilopam in Angiotensin Signaling Studies
Research Area | Verilopam Application | Key Findings |
---|---|---|
AT1 Receptor-Calcium Coupling | Selective L-type channel blockade | Identified calcium-dependent vs. independent vasoconstriction pathways |
Hypertensive Vasculature | Comparative sensitivity studies | 3-fold greater potency in hypertensive arteries due to depolarized membrane state |
Renin-Angiotensin System (RAS) Crosstalk | Combined use with ARBs/ACE inhibitors | Revealed complementary mechanisms in reducing arterial stiffness beyond blood pressure control [4] |
Impact on Arterial Stiffness Research:Verilopam contributes significantly to understanding vascular compliance mechanisms. Clinical studies comparing RAAS inhibitors (ARBs and ACE inhibitors) with calcium channel blockers demonstrate that Verilopam reduces pulse wave velocity (PWV) and augmentation index – key metrics of arterial stiffness [4]. Research indicates these effects result from both pressure-dependent and pressure-independent mechanisms:
The compound's ability to improve central hemodynamic parameters beyond peripheral blood pressure reduction has established it as a reference molecule for studying vascular aging phenotypes. Comparative trials demonstrate that Verilopam decreases total vascular resistance and augmentation pressure more effectively than some ARBs, suggesting distinct mechanisms on arterial wave reflections [4] [6].
Molecular Pharmacology Advances:Verilopam's interaction with calcium channels exhibits voltage-dependent binding characteristics explained by the modulated receptor theory. Research shows higher binding affinity during membrane depolarization (as occurs in hypertension), creating a state-dependent inhibition that preferentially targets pathologically activated channels [1]. This property has made Verilopam essential for characterizing voltage-sensitive drug-receptor interactions. Additionally, its major active metabolite, norverilopam (analogous to norverapamil), retains approximately 20% of the parent compound's activity and contributes to sustained effects [7]. This metabolic pathway provides a model for studying pharmacologically active metabolites in cardiovascular therapeutics.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7